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Introduction

Umbralisib (hydrochloride salt form implied for research purposes, though often studied as
umbralisib tosylate) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kd) and casein
kinase 1 epsilon (CK1g).[1] The inhibition of PI3Kd is crucial as this pathway is often
dysregulated in B-cell malignancies, playing a key role in the proliferation and survival of B-
lymphocytes.[2] The additional inhibition of CK1g is thought to contribute to a distinct safety
profile compared to other PI3Kd inhibitors.[3] While umbralisib (marketed as Ukoniq) received
accelerated FDA approval for relapsed or refractory marginal zone lymphoma and follicular
lymphoma, this approval was later withdrawn due to safety concerns in other trials.[1][3]
Nevertheless, the preclinical data from mouse studies remain a valuable resource for
researchers investigating PI3Kd and CK1e inhibition.

These application notes provide detailed protocols and dosage information for the use of
umbralisib in preclinical mouse models of hematological malignancies, specifically focusing on
xenograft and adoptive transfer models.

Data Presentation

The following tables summarize the quantitative data from preclinical mouse studies involving
umbralisib administration.
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Table 1: Umbralisib Dosage and Efficacy in Preclinical Mouse Models
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Table 2: Umbralisib Dosages in Toxicology Studies in Mice
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Experimental Protocols
Protocol 1: Umbralisib Formulation for Oral Gavage

This protocol describes two common methods for preparing umbralisib for oral administration in
mice.

Method A: Methylcellulose Suspension

A common practice for preclinical oral gavage is to formulate the compound in a vehicle such
as 0.5% methylcellulose.[2]
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e Materials:
o Umbralisib hydrochloride powder
o 0.5% (w/v) methylcellulose in sterile water
o Sterile tubes and syringes

e Procedure:

o Calculate the required amount of umbralisib and vehicle based on the desired
concentration and the number and weight of the mice to be dosed.

o Weigh the umbralisib powder and place it in a sterile tube.
o Add a small amount of the 0.5% methylcellulose solution to the powder to create a paste.

o Gradually add the remaining vehicle while vortexing or triturating to ensure a uniform
suspension.

o Store the suspension at 4°C and protected from light. It is recommended to prepare the
formulation fresh daily.

Method B: Solubilizing Vehicle

For compounds with poor aqueous solubility, a vehicle containing solubilizing agents can be
used.

o Materials:

o Umbralisib hydrochloride powder

[¢]

Dimethyl sulfoxide (DMSO)

[¢]

Polyethylene glycol 300 (PEG300)

[e]

Tween 80 (Polysorbate 80)

Sterile water or saline

o
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o Sterile tubes and syringes

e Procedure:

[e]

Solubilization: Dissolve the umbralisib powder in a minimal amount of DMSO (e.g., 10% of
the final volume).[3]

o Vehicle Preparation: In a separate sterile tube, prepare the vehicle mixture. A typical ratio
is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.[3]

o Formulation: Slowly add the dissolved umbralisib in DMSO to the vehicle mixture while
continuously vortexing to prevent precipitation.[3]

o Final Volume: Adjust the final volume with sterile water or saline to achieve the desired
concentration.

o Storage: Store the final formulation at 4°C, protected from light. It is advisable to prepare
this formulation fresh on the day of administration.[3]

Protocol 2: Hodgkin Lymphoma and T-ALL Xenograft

Mouse Models

This protocol is based on studies using Hodgkin lymphoma (L-540, L-428) and T-ALL (MOLT-4)
cell lines in immunodeficient mice.[2]

e Materials:

o L-540, L-428, or MOLT-4 cells

[e]

NOD/SCID mice (6-8 weeks old)

o

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

o

Phosphate-buffered saline (PBS), sterile

[¢]

Matrigel (optional, can improve tumor take-rate)

o

Syringes and needles (27-30 gauge)
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o Calipers

e Procedure:

o Cell Culture: Culture the lymphoma/leukemia cells in their recommended medium to 80-
90% confluency.

o Cell Preparation: Harvest the cells and wash them with sterile PBS. Perform a cell count
and assess viability (should be >95%). Resuspend the cells in sterile PBS or a 1:1 mixture
of PBS and Matrigel at the desired concentration. For MOLT-4 xenografts, a common
injection number is 1 x 1076 cells. For L-540 and L-428, the number can range from 1 x
1076 to 10 x 1076 cells.

o Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension
(typically 100-200 pL) into the flank of each mouse.[2]

o Tumor Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure
the length and width with calipers 2-3 times per week. Calculate tumor volume using the
formula: (Width2 x Length) / 2.[2]

o Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mms3),
randomize the mice into treatment and control groups.

o Drug Administration: Administer umbralisib (150 mg/kg) or vehicle control daily via oral
gavage.[2] The dosing volume is typically based on the mouse's body weight (e.g., 10
mL/kg).[3]

o Monitoring: Monitor tumor growth and the body weight of the mice regularly as an indicator
of toxicity.[2]

o Endpoint: The study can be terminated when tumors in the control group reach a specified
size, or after a defined treatment period. At the endpoint, evaluate tumor growth inhibition.

[2]

Protocol 3: Eu-TCL1 Adoptive Transfer Mouse Model of
CLL
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This protocol is for a syngeneic model of Chronic Lymphocytic Leukemia.[3]

o Materials:

o

[e]

[e]

(¢]

[¢]

Ep-TCL1 transgenic mice with established leukemia (donor mice)
C57BL/6 mice (recipient mice, 6-8 weeks old)

PBS or RPMI-1640, sterile

Syringes and needles (27-30 gauge)

Flow cytometry reagents (e.g., anti-CD19, anti-CD5 antibodies)

e Procedure:

Cell Preparation: Harvest splenocytes from a leukemic Ep-TCL1 donor mouse. Prepare a
single-cell suspension and determine cell viability.[3]

Adoptive Transfer: Inject a defined number of leukemic splenocytes (e.g., 10-20 x 10”6
cells) intravenously into the tail vein of recipient mice.[3]

Disease Establishment: Allow the leukemia to establish in the recipient mice. This typically
takes 2-3 weeks and can be monitored by checking for an increase in white blood cell
counts or by flow cytometry for the presence of CD19+/CD5+ leukemic cells in peripheral
blood.[3]

Treatment Initiation: Once the disease is established, randomize the mice into treatment
and control groups.[3]

Drug Administration: Administer umbralisib (100 mg/kg) or vehicle control daily via oral
gavage.[6]

Monitoring: Monitor body weight and clinical signs of toxicity daily. Perform regular blood
draws to monitor white blood cell counts and the percentage of leukemic cells.[3]

Endpoint: At the end of the study, harvest spleens and other relevant organs for weighing,
flow cytometry analysis, and histopathology to assess the treatment efficacy.[3]
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Caption: Dual inhibition of PI3Kd and CK1e pathways by umbralisib.
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Caption: Experimental workflow for a xenograft mouse model study.
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Caption: Experimental workflow for an adoptive transfer mouse model study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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